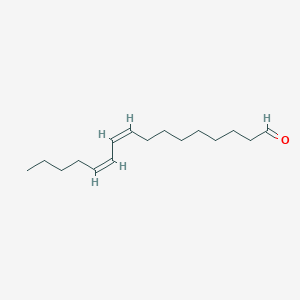
9Z,11Z-Hexadecadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9Z,11Z-Hexadecadienal is a fatty aldehyde with the molecular formula C16H28O. It is characterized by the presence of two double bonds at the 9th and 11th positions in the carbon chain, both in the Z-configuration. This compound is commonly found in nature and plays a significant role in various biological processes, including serving as a sex pheromone in certain insect species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,11Z-Hexadecadienal can be achieved through several methods. One common approach involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired diene. For instance, the aldehyde can be subjected to a Wittig reaction using an ylide prepared from pentyltriphenylphosphonium bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydroboration, oxidation, and purification through techniques like gas chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 9Z,11Z-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the aldehyde group.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
9Z,11Z-Hexadecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound serves as a sex pheromone in certain insect species, making it valuable in studies related to insect behavior and pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in signaling pathways and cellular processes.
Industry: It is used in the production of fragrances and flavors due to its distinct odor.
Mécanisme D'action
The mechanism of action of 9Z,11Z-Hexadecadienal involves its interaction with specific molecular targets and pathways. As a sex pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that lead to behavioral responses. The compound’s double bonds and aldehyde group play crucial roles in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
- (9E,11E)-Hexadecadienal
- (9E,11Z)-Hexadecadienal
- (9Z,11E)-Hexadecadienal
Comparison: 9Z,11Z-Hexadecadienal is unique due to its specific double bond configuration, which influences its biological activity and chemical reactivity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological effects, particularly in its role as a pheromone .
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(9Z,11Z)-hexadeca-9,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-8,16H,2-4,9-15H2,1H3/b6-5-,8-7- |
Clé InChI |
YLYWMNJAJOQSGH-ISTTXYCBSA-N |
SMILES isomérique |
CCCC/C=C\C=C/CCCCCCCC=O |
SMILES canonique |
CCCCC=CC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


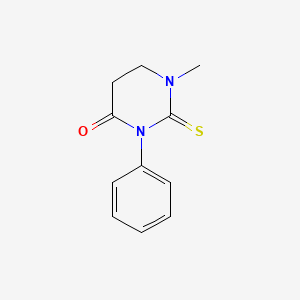
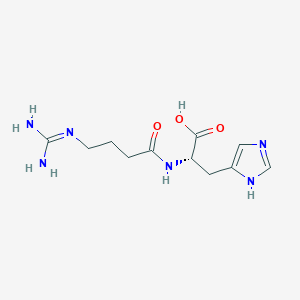
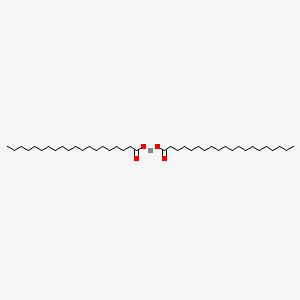
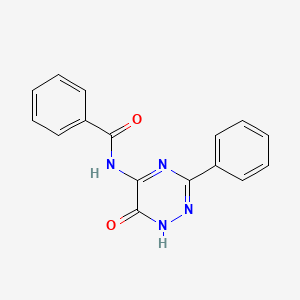
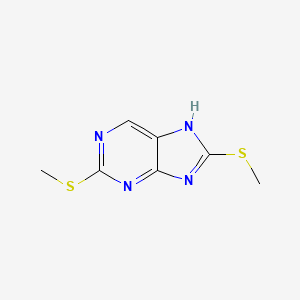
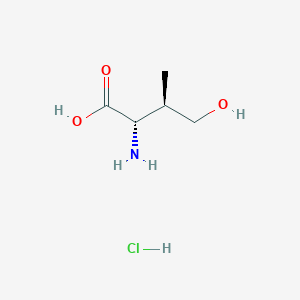

![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)

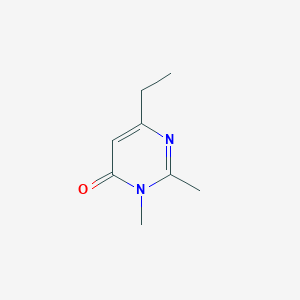
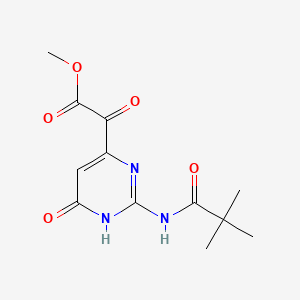
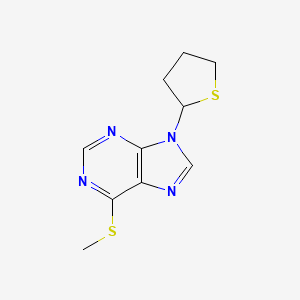
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
